![molecular formula C17H12N4 B14670100 3-Benzyl[1,2,4]triazino[5,6-c]quinoline CAS No. 51093-89-1](/img/structure/B14670100.png)
3-Benzyl[1,2,4]triazino[5,6-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl[1,2,4]triazino[5,6-c]quinoline is a heterocyclic compound that features a triazine ring fused to a quinoline ring with a benzyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl[1,2,4]triazino[5,6-c]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of quinoline derivatives with triazine precursors in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, can also be employed to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl[1,2,4]triazino[5,6-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated quinoline derivatives in the presence of nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mécanisme D'action
The mechanism of action of 3-Benzyl[1,2,4]triazino[5,6-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to altered cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triazino indole-quinoline hybrids: These compounds share a similar triazine-quinoline core but have different substituents, leading to varied biological activities.
Quinolinyl-pyrazoles: These compounds feature a quinoline ring fused with a pyrazole ring and exhibit distinct pharmacological properties.
tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole: These derivatives have a similar triazine core but are fused with an indole ring instead of quinoline.
Uniqueness
3-Benzyl[1,2,4]triazino[5,6-c]quinoline is unique due to its specific benzyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its ability to interact with certain molecular targets, making it a valuable compound for drug development and other applications .
Propriétés
Numéro CAS |
51093-89-1 |
|---|---|
Formule moléculaire |
C17H12N4 |
Poids moléculaire |
272.30 g/mol |
Nom IUPAC |
3-benzyl-[1,2,4]triazino[5,6-c]quinoline |
InChI |
InChI=1S/C17H12N4/c1-2-6-12(7-3-1)10-16-19-15-11-18-14-9-5-4-8-13(14)17(15)21-20-16/h1-9,11H,10H2 |
Clé InChI |
RTYYAXQMWGSBJR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=NC3=C(C4=CC=CC=C4N=C3)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-([1,1'-Biphenyl]-4,4'-diyldisulfonyl)diphenol](/img/structure/B14670031.png)
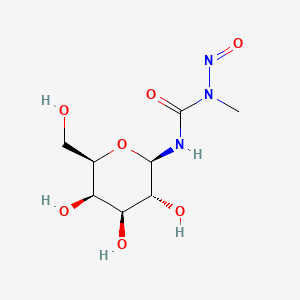
![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670056.png)
![1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene](/img/structure/B14670058.png)
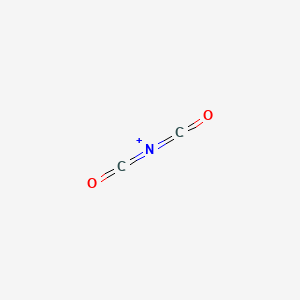
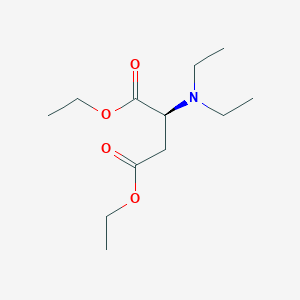
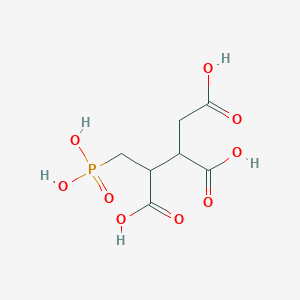
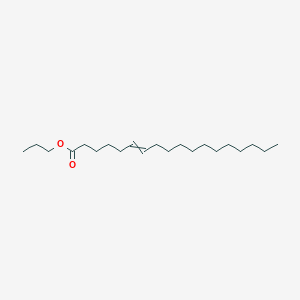
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol](/img/structure/B14670078.png)
![1-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14670081.png)

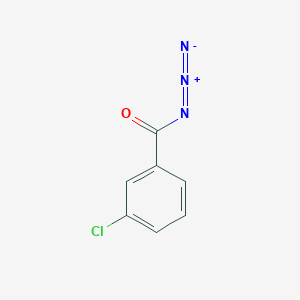
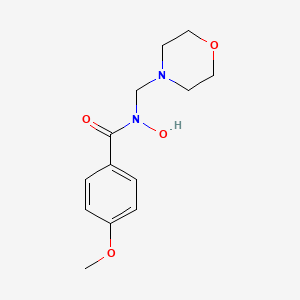
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-ol](/img/structure/B14670102.png)
